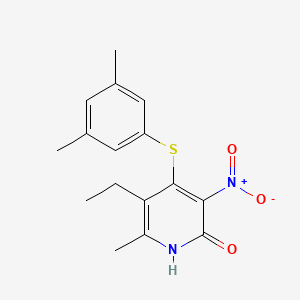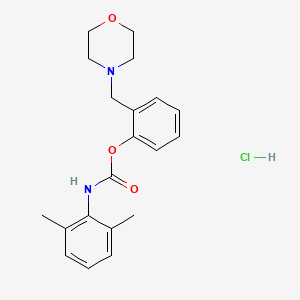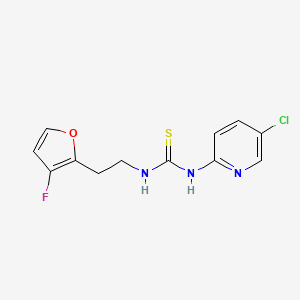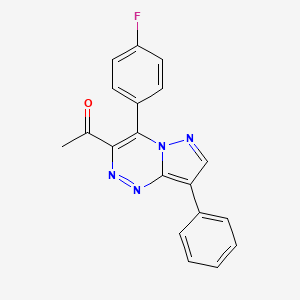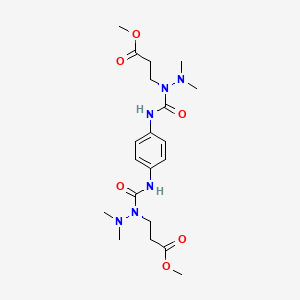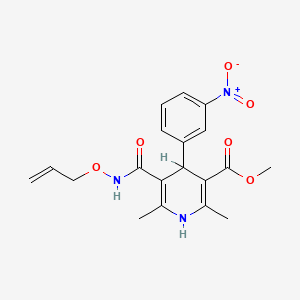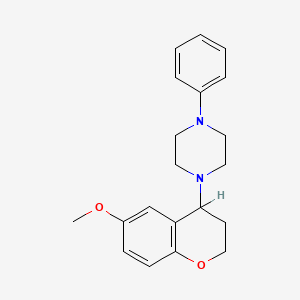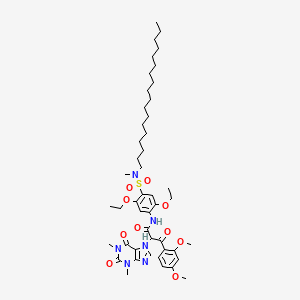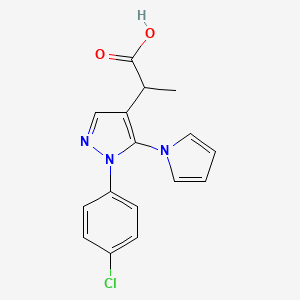
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, which contribute to its high molecular weight and specific reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves multiple steps, starting from the iodination of phenol derivatives. The key steps include:
Amidation: The formation of the N-methylacetamido group.
Etherification: The attachment of the ethoxy group to the iodinated phenol.
Neutralization: The conversion of the acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can remove iodine atoms or modify the amide group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, altering their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt
Uniqueness
The uniqueness of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
102504-59-6 |
|---|---|
Formule moléculaire |
C14H15I3NNaO5 |
Poids moléculaire |
680.98 g/mol |
Nom IUPAC |
sodium;2-[2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)22-4-5-23-13-10(16)6-9(15)12(11(13)17)18(3)8(2)19;/h6-7H,4-5H2,1-3H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
VYRNBDDJYVYYGW-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




